トリラシクリブ
概要
説明
トリラシクリブ(商品名:コセラ)は、主に化学療法による骨髄抑制の頻度を減らすために使用される医薬品です。サイクリン依存性キナーゼ(CDK)阻害剤であり、特にCDK4とCDK6を標的としています。 トリラシクリブは、2021年2月に米国で初めて医療用として承認されました .
科学的研究の応用
Trilaciclib has several scientific research applications, including:
Safety and Hazards
将来の方向性
Trilaciclib is currently being evaluated in clinical trials for its potential use in other cancers, such as breast cancer . The final overall survival analysis of trilaciclib plus chemotherapy in patients with metastatic triple-negative breast cancer as part of the PRESERVE 2 trial will take place in the third quarter of 2024 .
作用機序
トリラシクリブは、細胞周期の進行に関与する酵素であるCDK4とCDK6を阻害することによって作用を発揮します。 これらのキナーゼを阻害することにより、トリラシクリブは、骨髄中の増殖中の造血幹細胞および前駆細胞のG1期細胞周期を一時的に可逆的に停止させます . これにより、化学療法中の細胞の損傷から保護され、化学療法による骨髄抑制の発生率が低下します . トリラシクリブは、1 nmol/Lの濃度でCDK4を、4 nmol/Lの濃度でCDK5を特異的に標的としています .
生化学分析
Biochemical Properties
Trilaciclib plays a crucial role in biochemical reactions by transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle. This arrest is achieved through the inhibition of CDK4/6, which are key regulators of cell cycle progression. By inhibiting these kinases, Trilaciclib prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and protecting cells from the cytotoxic effects of chemotherapy. Trilaciclib interacts with various enzymes and proteins, including CDK4, CDK6, and the retinoblastoma protein, to exert its protective effects .
Cellular Effects
Trilaciclib has significant effects on various types of cells and cellular processes. In hematopoietic stem and progenitor cells, it induces a reversible G1 cell cycle arrest, which helps to preserve these cells during chemotherapy. This arrest reduces the proliferation of these cells, thereby minimizing the damage caused by cytotoxic agents. Trilaciclib also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK4/6 and their downstream targets .
Molecular Mechanism
The molecular mechanism of Trilaciclib involves the inhibition of CDK4/6, which are essential for the progression of cells from the G1 to the S phase of the cell cycle. By binding to these kinases, Trilaciclib prevents their interaction with cyclin D, thereby inhibiting their activity. This inhibition leads to the accumulation of hypophosphorylated retinoblastoma protein, which in turn prevents the transcription of genes required for cell cycle progression. Additionally, Trilaciclib may also modulate the expression of genes involved in cell survival and apoptosis, further contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trilaciclib have been observed to change over time. The compound is stable under physiological conditions and maintains its activity for extended periods. Its effects on cellular function may diminish over time due to degradation or metabolic inactivation. Long-term studies have shown that Trilaciclib can provide sustained protection to hematopoietic stem and progenitor cells, but its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of Trilaciclib vary with different dosages in animal models. At lower doses, the compound effectively induces G1 cell cycle arrest and protects hematopoietic stem and progenitor cells from chemotherapy-induced damage. At higher doses, Trilaciclib may cause adverse effects, including toxicity and impaired cell function. Threshold effects have been observed, where the protective effects of Trilaciclib plateau at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
Trilaciclib is involved in various metabolic pathways, including those related to its metabolism and clearance. The compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s and conjugating enzymes play a role in the metabolism of Trilaciclib. These metabolic pathways influence the compound’s pharmacokinetics and its overall efficacy .
Transport and Distribution
Trilaciclib is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, Trilaciclib can interact with transporters and binding proteins that influence its localization and accumulation. The distribution of Trilaciclib within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of Trilaciclib is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK4/6 and other target proteins. Trilaciclib may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that Trilaciclib exerts its effects at the appropriate sites within the cell .
準備方法
トリラシクリブの調製には、いくつかの合成工程が含まれます。 1つの方法は、以下の工程を含みます :
酸化: 式(VII)の化合物を酸化して、式(VI-1)または(VI-2)の化合物を得ます。一般的に使用される酸化剤には、オキソン、過酸化水素、メタクロロ過安息香酸、次亜塩素酸ナトリウム、亜塩素酸ナトリウムなどがあります。
強アルカリとの反応: 式(V)の化合物は、強アルカリ下で式(VI-1)または(VI-2)の化合物と反応して、式(IV)の化合物を生成します。この工程では、アルカリ金属ヘキサメチルジシラザンが頻繁に使用されます。
分子内環化: 式(IV)の化合物は、塩基の存在下で分子内環化を起こし、式(III)の化合物を生成します。水酸化リチウム、水酸化ナトリウム、水酸化マグネシウムなどの塩基が一般的に使用されます。
ヒドロキシル基の活性化: 式(III)の化合物のヒドロキシル基を活性化して脱離基とし、式(II)の化合物を生成します。
還元的脱離: 式(II)の化合物は、還元的脱離を起こし、式(I)のトリラシクリブを生成します。
化学反応の分析
トリラシクリブは、以下を含む様々な化学反応を起こします。
酸化: 調製方法で述べたように、トリラシクリブは、オキソンや過酸化水素などの酸化剤を用いた酸化反応によって合成できます.
科学研究への応用
トリラシクリブには、以下を含むいくつかの科学研究への応用があります。
類似化合物との比較
トリラシクリブは、パルボシクリブ、リボシクリブ、アベマシクリブなどの化合物を含むCDK4/6阻害剤のクラスに属しています . これらの化合物は、同様の作用機序を共有しますが、選択性、薬物動態、臨床応用が異なります。 トリラシクリブは、細胞周期調節と骨髄保護の両方の役割においてユニークであり、化学療法による骨髄抑制を軽減する上で特に価値があります .
類似化合物
パルボシクリブ: 乳がんの治療に使用される別のCDK4/6阻害剤です.
リボシクリブ: 乳がん治療にも使用されるCDK4/6阻害剤です.
アベマシクリブ: 乳がんやその他の腫瘍に適用されるCDK4/6阻害剤です.
特性
IUPAC Name |
4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGKHKMBHVFCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337125 | |
Record name | Trilaciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trilaciclib is inhibits cyclin-dependant kinase 4 (CDK4) at a concentration of 1 nmol/L and cyclin-dependent kinase 5 (CDK5) at 4 nmol/L. Inhibition of CDK2, CDK5, and CDK7 is over 1000-fold less at these concentrations and inhibition of CDK9 is 50-fold less. CDK4 and CDK5 are expressed in hematopoietic stem cells and progenitor cells. They are capable of phosphorylating and inactivating the retinoblastoma protien; a tumor suppressor. When trilaciclib is given to patients with retinoblastoma protein-null small cell lung cancer, it does not interfere with the intended chemotherapy induced cytotoxicity of cancer cells. Inhibition of CDK4 and CDK5 leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours. The temporary cell cycle arrest prevents chemotherapy induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells. Other studies have shown inhibitors of CDK4 and CDK6 enhance T-cell activation, upregulating major histocompatibility complex (MHC) class I and II, and stabilize programmed death-ligand 1 (PD-L1). Together these activities increase T-cell activity, increase antigen presentation, and sensitize cells to immune checkpoint inhibitors. | |
Record name | Trilaciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1374743-00-6 | |
Record name | Trilaciclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374743006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trilaciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trilaciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRILACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6072DO9XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。